molecular formula C18H23N5O2S2 B6575599 Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- CAS No. 1105198-53-5

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-

Cat. No.: B6575599
CAS No.: 1105198-53-5
M. Wt: 405.5 g/mol
InChI Key: JACSCWZTLXGINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- is a complex organic compound that features a morpholine ring, a phenyl-substituted piperazine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Piperazine Ring: The phenyl-substituted piperazine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a phenylpiperazine derivative.

    Formation of the Morpholine Ring: The morpholine ring is then attached via a condensation reaction with an appropriate ketone, forming the final ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of substituted morpholine or piperazine derivatives.

Scientific Research Applications

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperazine and morpholine rings can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-
  • Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-oxadiazol-2-yl]thio]-
  • Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-triazol-2-yl]thio]-

Uniqueness

The uniqueness of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- lies in its combination of the morpholine, piperazine, and thiadiazole rings. This specific arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S2/c24-16(22-10-12-25-13-11-22)14-26-18-20-19-17(27-18)23-8-6-21(7-9-23)15-4-2-1-3-5-15/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSCWZTLXGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129363
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105198-53-5
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105198-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.